REACTION_SMILES
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[CH2:1]([CH3:2])[N:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8]1.[Cl:9][c:10]1[cH:11][cH:12][c:13](-[c:16]2[n:17][cH:18][cH:19][cH:20][cH:21]2)[cH:14][n:15]1>>[CH2:1]([CH3:2])[N:3]1[CH2:4][CH2:5][N:6]([c:10]2[cH:11][cH:12][c:13](-[c:16]3[n:17][cH:18][cH:19][cH:20][cH:21]3)[cH:14][n:15]2)[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(-c2ccccn2)cn1
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Name
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Type
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product
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Smiles
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CCN1CCN(c2ccc(-c3ccccn3)cn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |